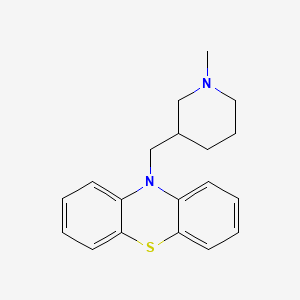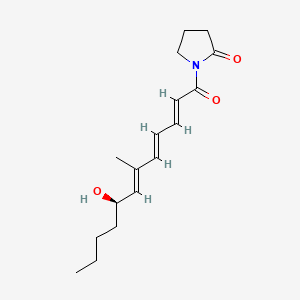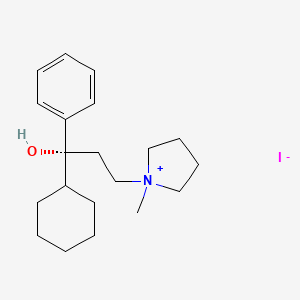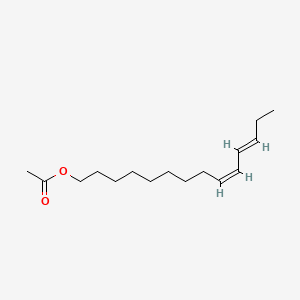
Penfluridol
Übersicht
Beschreibung
Penfluridol is a highly potent, first-generation diphenylbutylpiperidine antipsychotic. It was discovered at Janssen Pharmaceutica in 1968 . This compound is primarily used for the treatment of chronic schizophrenia and similar psychotic disorders. It is known for its extremely long elimination half-life, allowing it to be administered once a week .
Wissenschaftliche Forschungsanwendungen
Penfluridol wurde ausgiebig auf seine antipsychotischen Eigenschaften untersucht. In letzter Zeit hat es wegen seiner potenziellen Antikrebswirkung Aufmerksamkeit erregt. Studien haben gezeigt, dass this compound die Apoptose induzieren und das Überleben verschiedener Krebszellinien reduzieren kann, darunter Brust-, Pankreas-, Glioblastom- und Lungenkrebszellen . Es wurde auch gezeigt, dass es die Integrin-Signalgebung hemmt, die für das Überleben und die Metastasierung von Krebszellen entscheidend ist . Darüber hinaus wurde this compound auf sein Potenzial zur Behandlung der akuten myeloischen Leukämie untersucht, indem es die zellschützende Autophagie und Apoptose induziert .
5. Wirkmechanismus
This compound entfaltet seine antipsychotische Wirkung durch die Blockierung des postsynaptischen Dopaminrezeptors im mesolimbischen dopaminergen System. Diese Hemmung reduziert die Freisetzung von hypothalamischen und hypophysären Hormonen . Die Antikrebswirkung der Verbindung wird über verschiedene Wege vermittelt, darunter die Hemmung der Integrin-Signalgebung und die Induktion von reaktiven Sauerstoffspezies (ROS), was zu Apoptose und Autophagie führt .
Wirkmechanismus
Target of Action
Penfluridol, a first-generation diphenylbutylpiperidine antipsychotic, primarily targets dopamine receptors . It binds to the dopamine receptor (D1, D2, D3, and D4) and exerts its antipsychotic activity by blocking the dopamine projections in the limbic system and in the mesocortical area . It also targets DRD2, a dopamine receptor, which has been associated with its anticancer effects .
Mode of Action
This compound works by blocking the postsynaptic dopamine receptor in the mesolimbic dopaminergic system and inhibiting the release of hypothalamic and hypophyseal hormones . This interaction with its targets leads to changes in the neurotransmitter levels in the brain, which can help manage symptoms of psychotic disorders .
Biochemical Pathways
It has been found that this compound can suppress cell proliferation, which plays a pivotal role in tumorigenesis . In addition, this compound has been shown to induce bacterial membrane permeability and ATP release, leading to membrane disruption .
Pharmacokinetics
This compound is known for its extremely long-lasting effects. It has an extended elimination half-life (approximately 66 hours), and the effect of a single dose can last for several days . This long-lasting effect allows this compound to be administered orally as tablets only once a week .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. In the context of its antipsychotic use, it alters the neurotransmitter levels in the brain, helping to manage symptoms of psychotic disorders . In terms of its potential anticancer effects, this compound has been found to suppress cell proliferation in various cancer cell lines . It also disrupts bacterial cell membranes, leading to cell death .
Biochemische Analyse
Biochemical Properties
Penfluridol interacts with several enzymes and proteins. It significantly reduces the expression of integrin α6, integrin β4, Fak, paxillin, Rac1/2/3, and ROCK1 in vitro . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It induces apoptosis and reduces the survival of several metastatic triple-negative breast cancer (TNBC) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates protein phosphatase 2A (PP2A) to suppress Akt and mitogen-activated protein kinase (MAPK) activities . It also augments intracellular ROS levels, which is critical for the this compound-induced autophagic response .
Vorbereitungsmethoden
Die Herstellung von Penfluridol umfasst mehrere Schritte:
- Diese Zwischenverbindung wird mit einem Reduktionsmittel reduziert.
- Die resultierende Verbindung wird einer Friedel-Crafts-Reaktion mit Fluorbenzol unterzogen.
- Das Produkt wird dann mit Ethylchlorformiat umgesetzt.
- Die resultierende Verbindung wird hydrolysiert und erneut reduziert, um this compound zu erhalten .
Bernsteinsäureanhydrid und Fluorbenzol: werden durch Infrarotspektroskopie umgesetzt und anschließend mit Säure zersetzt, um eine Zwischenverbindung zu bilden.
Dieses Verfahren eignet sich aufgrund seiner hohen Ausbeute, geringen Kosten und milden Reaktionsbedingungen für die kommerzielle Produktion .
Analyse Chemischer Reaktionen
Penfluridol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden, was zu verschiedenen reduzierten Formen führt.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an seinen aromatischen Ringen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Penfluridol ist mit anderen Diphenylbutylpiperidin-Antipsychotika verwandt, wie z. B. Pimozid und Fluspirilene. Im Vergleich zu diesen Verbindungen hat this compound eine extrem lange Eliminationshalbwertszeit, die eine einmalige wöchentliche Dosierung ermöglicht . Seine antipsychotische Potenz ist sowohl Haloperidol als auch Pimozid ähnlich . This compound ist nur leicht sedierend, verursacht aber häufig extrapyramidale Nebenwirkungen wie Akathisie, Dyskinesie und Pseudo-Parkinsonismus .
Ähnliche Verbindungen
- Pimozid
- Fluspirilene
- Haloperidol
Die einzigartige lang anhaltende Wirkung von this compound und seine potenziellen Antikrebs-Eigenschaften machen es zu einer Verbindung von großem Interesse sowohl in der psychiatrischen als auch in der onkologischen Forschung.
Eigenschaften
IUPAC Name |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLAAYDRRZXJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049021 | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26864-56-2 | |
| Record name | Penfluridol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26864-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penfluridol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026864562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penfluridol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENFLURIDOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Penfluridol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penfluridol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLURIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TLU22Q8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















